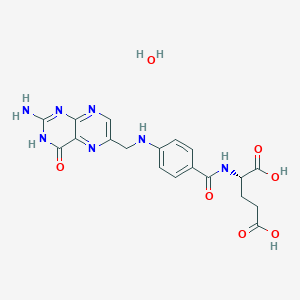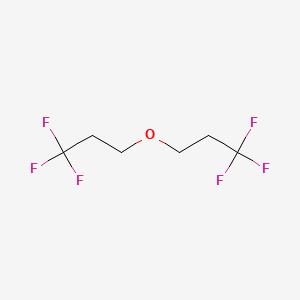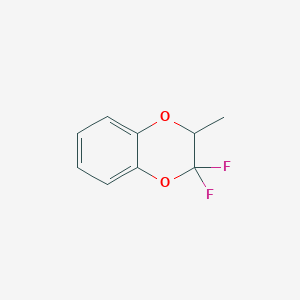
Folic acid hydrate; 96%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Folic acid hydrate, also known as pteroylmonoglutamic acid, is an essential B-vitamin that plays a key role in DNA synthesis and repair. Folic acid is a water-soluble vitamin found in many plant-based foods and is also available as a dietary supplement in the form of folic acid hydrate. Folic acid hydrate is a stable form of folic acid and is typically used in laboratory experiments and scientific research.
作用机制
Folic acid hydrate is involved in a number of biochemical and physiological processes. It is essential for DNA synthesis and repair, and is also involved in the production of folate-dependent enzymes, proteins, and cofactors. Folic acid hydrate is also involved in the metabolism of amino acids, fatty acids, and nucleic acids. In addition, folic acid hydrate is involved in the synthesis of the neurotransmitter serotonin and the production of red blood cells.
Biochemical and Physiological Effects
Folic acid hydrate has a number of biochemical and physiological effects. It is essential for the synthesis of DNA and the repair of damaged DNA. It is also involved in the production of folate-dependent enzymes, proteins, and cofactors, which are important for many metabolic processes. Folic acid hydrate is also involved in the metabolism of amino acids, fatty acids, and nucleic acids, and is involved in the synthesis of the neurotransmitter serotonin and the production of red blood cells.
实验室实验的优点和局限性
Folic acid hydrate has several advantages and limitations for lab experiments. The advantages include its stability, its availability in a variety of forms, and its relatively low cost. Its limitations include its potential to cause toxicity in high concentrations, its instability in the presence of light and heat, and its potential to interfere with other laboratory experiments.
未来方向
The future directions of folic acid hydrate research include the development of new methods of synthesis, the exploration of new applications, and the development of new methods of delivery. Additionally, research into the biochemical and physiological effects of folic acid hydrate could lead to new therapeutic treatments for various diseases and conditions. Furthermore, research into the mechanism of action of folic acid hydrate could lead to the development of new drugs and therapies. Finally, research into the advantages and limitations of using folic acid hydrate in laboratory experiments could lead to the development of new techniques and protocols.
合成方法
Folic acid hydrate can be synthesized from a variety of sources. The most common method is to synthesize it from pteroic acid, which is a derivative of para-aminobenzoic acid (PABA). This method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form a Folic acid hydrate; 96%lutamic acid intermediate. This intermediate is then reacted with a reducing agent, such as sodium borohydride, to form the final product. Other methods of synthesis involve the use of p-aminobenzoic acid (PABA) or para-aminobenzoic acid (PBA).
科学研究应用
Folic acid hydrate is widely used in scientific research applications. It is used as a reagent in the synthesis of various compounds, including vitamins, amino acids, and nucleic acids. It is also used in the production of folate-dependent enzymes, which are important for DNA synthesis and repair. In addition, folic acid hydrate is used in the production of folate-dependent proteins, which are important for cell growth and development. Furthermore, folic acid hydrate is used in the production of folate-dependent cofactors, which are important for many metabolic processes.
属性
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6.H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1H2/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVNZVKCVQPNX-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)


![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)



